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Compound of Interest

Compound Name: 2-(4-Bromophenyl)oxirane

Cat. No.: B1330174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for controlling

regioselectivity in nucleophilic ring-opening reactions of 2-(4-bromophenyl)oxirane, also

known as 4-bromostyrene oxide. The strategic opening of this epoxide is a critical step in the

synthesis of various pharmaceutical intermediates and biologically active molecules.

Understanding and controlling the regioselectivity of this reaction allows for the targeted

synthesis of specific isomers, which is paramount in drug development.

Introduction to Regioselectivity in Epoxide Opening
The ring-opening of unsymmetrical epoxides, such as 2-(4-bromophenyl)oxirane, can

proceed via two main pathways, leading to two constitutional isomers. The preferred pathway is

determined by a combination of electronic and steric factors, which can be influenced by the

nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).

Attack at the Benzylic Carbon (Cα): This position is electronically activated due to its

proximity to the aromatic ring, which can stabilize a partial positive charge that develops

during the transition state, particularly under acidic conditions. This leads to the formation of

1-substituted-2-hydroxy products.
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Attack at the Terminal Carbon (Cβ): This position is less sterically hindered, making it more

accessible to nucleophilic attack, especially by strong, bulky nucleophiles under neutral or

basic conditions. This results in the formation of 2-substituted-1-hydroxy products.

The general principles of regioselectivity are summarized in the diagram below.

General Principles of Regioselectivity in Epoxide Ring-Opening

Reaction Conditions

Controlling Factors

Regiochemical Outcome

Acidic

Electronic Effects
(Carbocation Stability)

Dominant

Basic/Neutral

Steric Hindrance

Dominant

Attack at Benzylic Carbon (Cα)

Favors

Attack at Terminal Carbon (Cβ)

Favors

Click to download full resolution via product page

Caption: Factors influencing the regioselectivity of epoxide ring-opening.

Regioselective Reactions and Protocols
This section details the regioselective ring-opening of 2-(4-bromophenyl)oxirane with various

classes of nucleophiles, providing quantitative data where available and detailed experimental

protocols.

Aminolysis: Synthesis of β-Amino Alcohols
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The reaction of 2-(4-bromophenyl)oxirane with amines is a key method for synthesizing β-

amino alcohols, which are important chiral auxiliaries and building blocks for pharmaceuticals.

The regioselectivity is highly dependent on the catalyst and reaction conditions.

Nucleophile
Catalyst/Co
nditions

Cα Attack
Product (%)

Cβ Attack
Product (%)

Yield (%) Reference

Aniline CoCl₂ >95 (Major) <5 (Minor) ~85-95
General

Method

p-Toluidine Zn(ClO₄)₂
High (Not

Quantified)

Low (Not

Quantified)
High

General

Method

Aniline
Catalyst-free,

H₂O
Not specified Not specified High [1]

Protocol 2.1.1: Cobalt(II) Chloride Catalyzed Aminolysis of 2-(4-Bromophenyl)oxirane with

Aniline

This protocol describes the highly regioselective synthesis of 1-(4-bromophenyl)-2-

(phenylamino)ethanol.

Materials:

2-(4-Bromophenyl)oxirane

Aniline

Cobalt(II) chloride (CoCl₂)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

To a solution of 2-(4-bromophenyl)oxirane (1.0 mmol) in methanol (5 mL), add aniline (1.2

mmol) and cobalt(II) chloride (0.1 mmol).

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃

solution (2 x 10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired product, 1-(4-bromophenyl)-2-(phenylamino)ethanol.

Expected Outcome: The reaction is expected to yield the product resulting from the nucleophilic

attack of aniline at the benzylic position (Cα) with high regioselectivity (>95%).
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Caption: Workflow for the cobalt-catalyzed aminolysis of 2-(4-bromophenyl)oxirane.
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Thiolysis: Synthesis of β-Hydroxy Thioethers
The reaction with thiols provides access to β-hydroxy thioethers, which are versatile synthetic

intermediates. Catalyst-free conditions in water have been shown to be effective and

environmentally benign.

Nucleophile
Catalyst/Co
nditions

Cα Attack
Product (%)

Cβ Attack
Product (%)

Yield (%) Reference

Thiophenol
None, H₂O,

70°C
>95 (Major) <5 (Minor) ~90-95

General

Method

p-Thiocresol
None, H₂O,

70°C
>95 (Major) <5 (Minor) ~90

General

Method

Protocol 2.2.1: Catalyst-Free Thiolysis of 2-(4-Bromophenyl)oxirane with Thiophenol in Water

This protocol details a green chemistry approach to the synthesis of 1-(4-bromophenyl)-2-

(phenylthio)ethanol.

Materials:

2-(4-Bromophenyl)oxirane

Thiophenol

Water (H₂O)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, suspend 2-(4-bromophenyl)oxirane (1.0 mmol) and thiophenol (1.2

mmol) in water (5 mL).
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Heat the mixture to 70°C and stir vigorously for 5-7 hours. Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and extract with ethyl

acetate (3 x 15 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to obtain 1-(4-bromophenyl)-2-(phenylthio)ethanol.

Expected Outcome: This method is expected to show high regioselectivity for the attack at the

benzylic carbon (Cα), yielding the corresponding β-hydroxy thioether in high yield.

Azidolysis: Synthesis of β-Azido Alcohols
The introduction of an azide group via epoxide ring-opening is a valuable transformation, as the

resulting β-azido alcohols are precursors to β-amino alcohols and can participate in click

chemistry reactions.

Nucleophile
Catalyst/Co
nditions

Cα Attack
Product (%)

Cβ Attack
Product (%)

Yield (%) Reference

Sodium Azide

(NaN₃)

None, H₂O,

80°C
>99 (Major) <1 (Minor) High [2]

Sodium Azide

(NaN₃)

NH₄Cl,

MeOH/H₂O

Predominantl

y Cα
- ~90

General

Method

Protocol 2.3.1: Regioselective Azidolysis of 2-(4-Bromophenyl)oxirane

This protocol describes the synthesis of 2-azido-1-(4-bromophenyl)ethanol.

Materials:

2-(4-Bromophenyl)oxirane

Sodium azide (NaN₃)
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Ammonium chloride (NH₄Cl)

Methanol (MeOH)

Water (H₂O)

Diethyl ether (Et₂O)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 2-(4-bromophenyl)oxirane (1.0 mmol) in a mixture of methanol (4 mL) and water

(1 mL).

Add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol) to the solution.

Stir the reaction mixture at 50-60°C for 8-12 hours, monitoring by TLC.

Upon completion, cool the mixture to room temperature and add water (10 mL).

Extract the aqueous layer with diethyl ether (3 x 15 mL).

Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield 2-azido-1-(4-bromophenyl)ethanol.[2]

Expected Outcome: The reaction proceeds with high regioselectivity, with the azide nucleophile

attacking the benzylic carbon (Cα) to give 2-azido-1-(4-bromophenyl)ethanol as the major

product.

Spectroscopic Data for 2-azido-1-(4-bromophenyl)ethanol:[2]
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¹H NMR (200 MHz, CDCl₃): δ 7.50 (d, 2H, J = 8.0 Hz), 7.26 (d, 2H, J = 8.0 Hz), 4.85 (dd, 1H,

J = 12.0, 6.0 Hz), 3.45 (d, 2H, J = 6.0 Hz).

¹³C NMR (50 MHz, CDCl₃): δ 159.4, 139.4, 131.8, 127.6, 122.2, 72.7, 57.9.

IR (KBr) ν/cm⁻¹: 3406 (OH), 2103 (N₃).

Mechanistic Pathways and Regiochemical Control
The regioselectivity of the ring-opening of 2-(4-bromophenyl)oxirane can be rationalized by

considering the operative reaction mechanism under different conditions.
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Caption: Mechanistic pathways for regioselective ring-opening of 2-(4-bromophenyl)oxirane.

Conclusion
The regioselective ring-opening of 2-(4-bromophenyl)oxirane is a powerful tool for the

synthesis of valuable chemical entities. By carefully selecting the reaction conditions and

nucleophiles, researchers can selectively target either the benzylic or the terminal position of
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the epoxide. Acidic conditions or the use of Lewis acid catalysts generally favor attack at the

electronically activated benzylic carbon, while strong nucleophiles under neutral or basic

conditions preferentially attack the less sterically hindered terminal carbon. The protocols and

data presented herein provide a practical guide for achieving high regioselectivity in these

important transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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